molecular formula C7H17N3O2 B13439297 (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid

(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid

Cat. No.: B13439297
M. Wt: 175.23 g/mol
InChI Key: KFJYMJZJSUORBX-LURJTMIESA-N
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Description

(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid typically involves the reaction of a suitable precursor with reagents that introduce the amino groups and the butanoic acid moiety. One common method involves the use of protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, simpler amines, and substituted compounds.

Scientific Research Applications

(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in biological processes and its potential as a biomarker.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-oxo-4-(phosphonooxy)butanoic acid
  • (2S)-2-amino-3-hydroxybutanoic acid

Uniqueness

(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid is unique due to its specific structure, which includes two amino groups and a butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research.

Properties

Molecular Formula

C7H17N3O2

Molecular Weight

175.23 g/mol

IUPAC Name

(2S)-2-amino-4-(3-aminopropylamino)butanoic acid

InChI

InChI=1S/C7H17N3O2/c8-3-1-4-10-5-2-6(9)7(11)12/h6,10H,1-5,8-9H2,(H,11,12)/t6-/m0/s1

InChI Key

KFJYMJZJSUORBX-LURJTMIESA-N

Isomeric SMILES

C(CN)CNCC[C@@H](C(=O)O)N

Canonical SMILES

C(CN)CNCCC(C(=O)O)N

Origin of Product

United States

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